Chx-A dtpa

177Lu Radiopharmaceuticals Bifunctional Chelator Radiolabeling Yield

Select CHX-A″-DTPA (CAS 142434-84-2) for its demonstrated superiority in radiopharmaceutical development. This third-generation bifunctional chelator offers kinetic inertness superior to first- and second-generation analogs, enabling room-temperature radiolabeling of 177Lu and 90Y without the heating required by DOTA. Preclinical data show a 40% increase in 90Y-antibody tumor uptake vs. H4octapa. Its unique ability to stably chelate both diagnostic 89Zr and therapeutic 177Lu on a single conjugate eliminates parallel development tracks, accelerating theranostic translation. Ideal for GMP manufacturing, it ensures high-yield, scalable processes with minimal chelator excess.

Molecular Formula C26H34N4O10S
Molecular Weight 594.6 g/mol
CAS No. 142434-84-2
Cat. No. B1199937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChx-A dtpa
CAS142434-84-2
Synonyms(1alpha(R*),2beta)-(+-) of N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid
2-(p-isothiocyanatobenzyl)-cyclohexyl-DTPA
2-(p-SCN-Bz)-cyclohexyl-DTPA
CHX-A DTPA
CHX-A'
CHX-A''
CHX-B DTPA
CHX-B'
CHX-B''
N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid
SCN-Bz-CHX-DTPA
SCN-CHX-B
Molecular FormulaC26H34N4O10S
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21?/m0/s1
InChIKeyQZVREUUCWLULJM-MCOCGALXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHX-A″-DTPA (CAS 142434-84-2): A Bifunctional Chelator for Targeted Radiotherapy & Theranostic Pairing


CHX-A″-DTPA ([(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) is a third-generation, acyclic bifunctional chelator (BFC) engineered for the stable sequestration of therapeutic and diagnostic radiometals [1]. The inclusion of a rigid trans-cyclohexyl backbone preorganizes the DTPA scaffold, enhancing kinetic inertness compared to first- and second-generation DTPA analogs [2]. It is routinely functionalized as an isothiocyanate derivative (p-SCN-Bn-CHX-A″-DTPA) for covalent conjugation to monoclonal antibodies (mAbs) and peptides, enabling the development of site-specific radiopharmaceuticals for radioimmunotherapy (RIT) and molecular imaging [3].

Why CHX-A″-DTPA (CAS 142434-84-2) Cannot Be Substituted with Generic DTPA, NOTA, or DFO Analogs


The substitution of CHX-A″-DTPA with other DTPA derivatives (e.g., Bn-DTPA) or macrocyclic chelators (e.g., NOTA, DOTA) is not scientifically neutral and directly impacts radiochemical yield, metal tolerance, and in vivo stability in a radioisotope-specific manner. While macrocyclic chelators like NOTA demonstrate high stability with 64Cu [1], CHX-A″-DTPA demonstrates a unique and critical advantage for large, oxophilic radiometals such as 177Lu and 90Y, where the acyclic scaffold facilitates more efficient and rapid labeling at room temperature compared to the energy-intensive heating required for DOTA analogs [2]. Furthermore, compared to the iron-chelator deferoxamine (DFO)—the standard for 89Zr immuno-PET—CHX-A″-DTPA uniquely enables the generation of true radiotheranostic pairs (e.g., 89Zr for imaging and 177Lu for therapy) using a single BFC-mAb conjugate platform, a capability DFO structurally lacks [3]. These performance differences are not predictable based on structural class alone and mandate a radioisotope-specific, evidence-based approach to chelator selection.

CHX-A″-DTPA (CAS 142434-84-2): Comparative Performance Data for Radiometal Chelation


Resistance to Trace Metal Interference During 177Lu Radiolabeling vs. NOTA-NCS

In a direct comparative study, the presence of trace metal contaminants (common in radiometal stocks) drastically reduced the radiolabeling yield of the macrocyclic chelator NOTA-NCS with 177Lu, while the yield of 177Lu-CHX-A″-DTPA-NCS remained largely unaffected [1]. CHX-A″-DTPA-NCS achieved >95% yields at an equimolar metal:chelator ratio; in contrast, NOTA-NCS required a 1:2 molar excess of metal to chelator to achieve >95% yield and exhibited a significant decrease in yield in the presence of trace metals [1].

177Lu Radiopharmaceuticals Bifunctional Chelator Radiolabeling Yield

Enhanced In Vitro Stability of 177Lu Complex Compared to NOTA-NCS

In a head-to-head study evaluating 177Lu radiopharmaceuticals, the 177Lu-CHX-A″-DTPA-NCS complex exhibited superior in vitro stability compared to the 177Lu-NOTA-NCS complex [1]. The study concluded that CHX-A″-DTPA-NCS is the more appropriate chelator for preparing 177Lu-based therapeutic agents, directly contrasting the general perception that macrocyclic chelators like NOTA are universally more stable [1].

177Lu Radiopharmaceuticals In Vitro Stability Bifunctional Chelator

Superior In Vivo Tumor Uptake with 90Y vs. H4octapa in a Xenograft Model

A direct comparative study evaluated the acyclic chelators CHX-A″-DTPA and H4octapa, both conjugated to the HER2-targeting antibody trastuzumab and labeled with 90Y [1]. While both conjugates exhibited high radiochemical yields (>95%) and excellent in vitro/in vivo stability, the 90Y-CHX-A″-DTPA-trastuzumab conjugate demonstrated significantly higher tumoral uptake in a murine model of ovarian cancer (SKOV3 xenografts) [1]. At 72 hours post-injection, 90Y-CHX-A″-DTPA-trastuzumab achieved a tumor uptake of 42.3 ± 4.0 %ID/g, compared to 30.1 ± 7.4 %ID/g for the 90Y-octapa-trastuzumab conjugate [1].

90Y Radioimmunotherapy Bifunctional Chelator In Vivo Biodistribution

Enabling True 89Zr/177Lu Radiotheranostic Pairs Using a Single Chelator Platform

The current clinical standard for 89Zr immuno-PET uses deferoxamine (DFO), which cannot chelate therapeutic lanthanides like 177Lu or 161Tb [1]. This necessitates separate conjugation and characterization for diagnostic and therapeutic constructs. In contrast, CHX-A″-DTPA enables the direct radiolabeling of a single antibody-chelator conjugate with both [89Zr]ZrCl4 for imaging and [177Lu]LuCl3 for therapy [1]. The methodology demonstrated that p-SCN-Bn-CHX-A″-DTPA-pertuzumab could be labeled with 89Zr using a rapid 10-minute incubation in acetate buffer (pH 4.5), followed by purification [1].

89Zr Immuno-PET Radiotheranostics Bifunctional Chelator

Broad Radiometal Compatibility vs. Single-Use Chelators (DFO, NOTA)

CHX-A″-DTPA demonstrates a broad compatibility profile, forming stable complexes with a range of medically relevant radiometals including 111In (SPECT), 86Y/89Zr (PET), and 90Y/177Lu/213Bi (therapy) [1]. This contrasts sharply with more specialized chelators like DFO (primarily 89Zr) or NOTA (primarily 64Cu/68Ga). This versatility positions CHX-A″-DTPA as a platform technology for theranostic applications, reducing the need for multiple chelator inventories and associated optimization workflows [2].

Radiometal Chelation Bifunctional Chelator Theranostics

Retention of Immunoreactivity Post-Conjugation and Radiolabeling

Effective radioimmunotherapy requires that the conjugation of the chelator and subsequent radiolabeling do not compromise the antibody's ability to bind its target. Studies with CHX-A″-DTPA conjugated to trastuzumab have demonstrated that the resulting radioimmunoconjugate maintains high immunoreactivity, with a dissociation constant (Kd) of 1.01 ± 0.13 nM determined in SKBR3 cells [1]. This is comparable to the reported affinity of unmodified trastuzumab, indicating that the CHX-A″-DTPA conjugation and radiolabeling process is mild and preserves biological function.

Radioimmunoconjugate Immunoreactivity Quality Control

CHX-A″-DTPA (CAS 142434-84-2): Optimized Use Cases in Targeted Radiotherapy & Molecular Imaging


GMP Production of 177Lu-Labeled Radioimmunotherapeutics

Based on its superior trace metal tolerance and in vitro stability compared to NOTA-NCS for 177Lu, CHX-A″-DTPA is the preferred chelator for developing robust, scalable, and GMP-compliant processes for 177Lu-labeled antibodies [1]. Its high radiolabeling yield at equimolar ratios minimizes chelator usage and simplifies purification, while the robust stability mitigates the risk of batch failure due to trace contaminants, a critical advantage in a regulated manufacturing environment [1].

Design of High-Efficacy 90Y Radioimmunoconjugates for Solid Tumors

For research programs focused on maximizing the radiation dose delivered to solid tumors using 90Y, CHX-A″-DTPA offers a significant advantage over alternative acyclic chelators like H4octapa. Preclinical data demonstrates a 40% relative increase in tumor uptake for a 90Y-CHX-A″-DTPA-antibody conjugate compared to the H4octapa analogue in a xenograft model [1]. This difference in tumor targeting can translate directly into improved therapeutic outcomes and should be a key differentiator in chelator selection for 90Y-based RIT.

Streamlined Development of Antibody-Based 89Zr/177Lu Radiotheranostic Pairs

CHX-A″-DTPA is uniquely positioned for programs requiring matched 89Zr-immuno-PET imaging and 177Lu-radioimmunotherapy from a single targeting vector. Unlike the current standard of using DFO for 89Zr, CHX-A″-DTPA can stably chelate both the diagnostic PET isotope (89Zr) and the therapeutic beta-emitter (177Lu) on the same antibody-chelator conjugate [1]. This eliminates the need for parallel conjugation, characterization, and regulatory filing for two separate constructs, greatly accelerating the translation of novel radiotheranostic agents.

Multi-Isotope Research Programs Requiring a Versatile Chelator Platform

Laboratories working with a broad panel of radiometals (e.g., 111In for SPECT, 86Y/89Zr for PET, 90Y/177Lu/213Bi for therapy) can benefit from standardizing on CHX-A″-DTPA as a platform chelator [1]. This approach consolidates procurement, reduces the need for multiple conjugation protocols, and provides a consistent bioconjugate for cross-comparing the in vivo performance of different radiometals on the same targeting molecule [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chx-A dtpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.